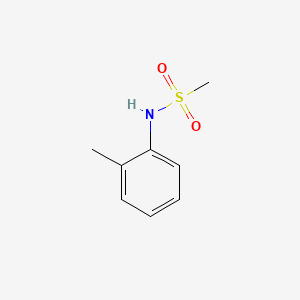

N-(2-methylphenyl)methanesulfonamide

Description

Contextualization within the Methanesulfonamide (B31651) Class of Organic Compounds

Methanesulfonamides are a class of organic compounds characterized by the presence of a methanesulfonyl group (CH₃SO₂). This functional group is a key component in a vast array of chemical entities, from simple organic molecules to complex pharmaceutical agents. The sulfonamide group (-SO₂NH-) itself is a cornerstone of medicinal chemistry, famously associated with the development of sulfa drugs, the first class of synthetic antimicrobial agents.

The methanesulfonamide moiety is valued for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. These properties allow it to interact effectively with biological targets such as enzymes and receptors, making it a desirable feature in the design of new therapeutic agents.

Significance of N-Aryl Methanesulfonamide Scaffolds in Academic Inquiry

The N-aryl methanesulfonamide scaffold, where the sulfonamide nitrogen is directly attached to an aromatic ring, is of particular importance in academic and industrial research. This structural motif is present in a number of FDA-approved drugs, highlighting its clinical relevance. The versatility of the N-aryl scaffold allows for extensive structural modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity.

Research has demonstrated that N-aryl methanesulfonamides exhibit a wide spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, antifungal, and anticancer properties. This broad range of biological effects has spurred significant interest in the synthesis and evaluation of novel N-aryl methanesulfonamide derivatives.

Overview of Current Research Trajectories Involving the Compound

While much of the research focuses on the broader class of N-aryl methanesulfonamides, studies involving N-(2-methylphenyl)methanesulfonamide provide valuable insights into the structure-activity relationships within this family of compounds. A key area of investigation has been the elucidation of its solid-state structure.

A notable study published in 2007 focused on the crystal structure of this compound. This research provided detailed information on its molecular geometry, bond lengths, and bond angles, as well as the intermolecular interactions that govern its crystal packing. researchgate.net Such structural data is crucial for understanding the compound's physical properties and for computational modeling studies aimed at predicting its biological activity.

The conformation of the N-H bond in relation to the ortho-methyl group is a point of interest in such structural studies, as it can influence the molecule's ability to interact with receptor sites. researchgate.net The biological activity of alkyl sulfonanilides is often attributed to the hydrogen atom of the phenyl N-H portion of the molecule. researchgate.net

While specific and extensive recent biological studies solely on this compound are not abundant in the literature, the compound serves as a fundamental building block and a reference point for the design and synthesis of more complex derivatives with potential therapeutic applications. For instance, the broader class of methanesulfonanilide derivatives has been investigated for various biological activities, including:

Anti-inflammatory Activity: Many N-aryl methanesulfonamide derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Enzyme Inhibition: Derivatives are being explored as inhibitors of various enzymes, such as HMG-CoA reductase, which is involved in cholesterol synthesis. nih.gov

Future research may focus on leveraging the structural understanding of this compound to design novel derivatives with enhanced biological efficacy and target specificity.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)9-12(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWJWTKGCHLIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2 Methylphenyl Methanesulfonamide and Its Derivatives

Precursor Synthesis and Aniline-Based Sulfonylation Routes

The principal and most direct pathway to N-(2-methylphenyl)methanesulfonamide involves the sulfonylation of 2-methylaniline. This approach is favored for its atom economy and straightforward execution.

Direct Sulfonylation of 2-Methylaniline

The most common laboratory-scale synthesis of this compound is achieved through the reaction of 2-methylaniline (also known as o-toluidine) with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a frequently used base and can also serve as the solvent. The reaction proceeds via nucleophilic attack of the amino group of 2-methylaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond.

The general reaction is as follows:

CH₃C₆H₄NH₂ + CH₃SO₂Cl → CH₃C₆H₄NHSO₂CH₃ + HCl

Optimization of Reaction Conditions and Catalyst Systems

While the direct sulfonylation is efficient, various efforts have been made to optimize the reaction conditions to improve yields, reduce reaction times, and employ more environmentally benign catalysts. Research into the sulfonylation of anilines has explored the use of various bases and catalyst systems. For instance, tertiary amines such as triethylamine are often used as alternatives to pyridine.

Recent advancements have focused on the development of catalytic systems to promote the N-sulfonylation reaction. While specific catalytic systems for the synthesis of this compound are not extensively documented in publicly available literature, general methods for the catalytic sulfonylation of anilines can be applied. These often involve the use of Lewis acids or other promoters to activate the sulfonylating agent. The goal is to achieve high yields under milder conditions, avoiding the use of stoichiometric amounts of base.

Below is a table summarizing typical reaction conditions for the direct sulfonamidation of anilines, which are applicable to 2-methylaniline.

| Sulfonylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Methanesulfonyl chloride | Pyridine | Pyridine | 0 - 25 | Good to Excellent |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 - 25 | Good to Excellent |

| Methanesulfonyl chloride | Aqueous NaOH | Dichloromethane | 0 - 25 | Variable |

This data is representative of general sulfonylation reactions and may require optimization for the specific synthesis of this compound.

Multi-step Synthetic Sequences from Alternative Starting Materials

A more complex, multi-step approach could involve the use of flow chemistry, which allows for the sequential combination of several synthetic steps into a continuous process. This methodology can enhance safety, reproducibility, and scalability.

Functionalization and Derivatization Strategies of the Phenyl Ring

The 2-methylphenyl moiety of this compound is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Moiety

The methanesulfonamide (B31651) group is a deactivating group and, due to the presence of the lone pairs on the nitrogen and oxygen atoms, is an ortho-, para-director. However, the steric hindrance from the ortho-methyl group and the bulky sulfonamide group will significantly influence the regioselectivity of electrophilic aromatic substitution reactions. The incoming electrophile is most likely to attack the para-position relative to the sulfonamide group.

Halogenation: Bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724). The reaction is expected to yield primarily the 4-bromo derivative.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. Due to the deactivating nature of the sulfonamide group, forcing conditions may be required. The major product is anticipated to be N-(2-methyl-4-nitrophenyl)methanesulfonamide.

The following table outlines the expected major products of electrophilic aromatic substitution on this compound.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | N-(4-bromo-2-methylphenyl)methanesulfonamide |

| Nitration | HNO₃ / H₂SO₄ | N-(2-methyl-4-nitrophenyl)methanesulfonamide |

Regioselectivity is predicted based on directing group effects and steric hindrance.

Nucleophilic Substitution Reactions and Halogen-Mediated Couplings (e.g., Suzuki-Miyaura, Sonogashira)

Halogenated derivatives of this compound are valuable precursors for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents onto the phenyl ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. A bromo- or iodo-substituted this compound can be coupled with a boronic acid or its ester to introduce new aryl or vinyl groups. For example, N-(4-bromo-2-methylphenyl)methanesulfonamide could be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield N-(2-methyl-4-phenylphenyl)methanesulfonamide.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes. For instance, a study on a similar compound, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide, demonstrated its successful coupling with 3-phenoxyprop-1-yne using a Pd(OAc)₂/CuI catalyst system with diisopropylethylamine as the base in acetonitrile, resulting in a high yield of the corresponding disubstituted alkyne mdpi.com. This methodology is directly applicable to halogenated derivatives of this compound.

The table below summarizes the conditions for these cross-coupling reactions based on literature for analogous compounds.

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | N-(4-bromo-2-methylphenyl)methanesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

| Sonogashira | N-(4-iodo-2-methylphenyl)methanesulfonamide | Phenylacetylene | Pd(OAc)₂ / CuI | Diisopropylethylamine | Acetonitrile |

These conditions are based on established protocols for similar substrates and may require optimization.

Radical Cyclization Processes and Their Application to Derivatives

Radical cyclization reactions of ene-sulfonamides, a class of compounds related to this compound derivatives, serve as a useful method for constructing cyclic structures. These reactions often proceed through the formation of an α-sulfonamidoyl radical, which can then undergo further transformations. A key intermediate in these processes is often a transient imine, formed by the elimination of a sulfonyl radical. researchgate.net The fate of this imine intermediate can vary, leading to a diversity of final products.

For instance, tin hydride-mediated cyclizations of 2-halo-N-(N-sulfonylindole)anilines can yield spiro[indoline-3,3'-indolones] or spiro-3,3'-biindolines. The specific product obtained is dependent on the substituents present on the indole C2 position. researchgate.net Another example involves the cyclization of 2-haloanilide derivatives of 3-carboxy-N-sulfonyl-2,3-dihydropyrroles. In this case, the initially formed spiro-imine undergoes a ring-opening reaction facilitated by the lactam carbonyl group, through a process of hydration and a retro-Claisen-type reaction. This leads to rearranged 2-(2'-formamidoethyl)oxindoles. researchgate.net

A cobalt-catalyzed cycloisomerization of β-, γ-, and δ-unsaturated N-acyl sulfonamides to N-sulfonyl lactams and imidates has also been reported. acs.org This transformation demonstrates good functional group tolerance, accommodating alkyl, aryl, heteroaryl, ether, and N-Boc groups. acs.org For example, a methanesulfonamide derivative can be converted to the corresponding cyclic N-sulfonyl imidate in high yield. acs.org

Table 1: Examples of Radical Cyclization Products from Sulfonamide Derivatives

| Starting Material Class | Key Reagents/Conditions | Primary Intermediate | Final Product Class |

|---|---|---|---|

| 2-halo-N-(N-sulfonylindole)anilines | Bu3SnH | Spiro-imine | Spiro[indoline-3,3'-indolones] or spiro-3,3'-biindolines |

| 2-haloanilide derivatives of 3-carboxy-N-sulfonyl-2,3-dihydropyrroles | Bu3SnH | Spiro-imine | Rearranged 2-(2'-formamidoethyl)oxindoles |

| Unsaturated N-acyl sulfonamides | CoIII(salen) catalyst, t-BuOOH or air | - | N-sulfonyl lactams and imidates |

Transformations of the Methanesulfonamide Group

The methanesulfonamide moiety is a versatile functional group that can undergo various transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation and Reduction Pathways of the Sulfonamide Moiety

The direct oxidation of the sulfur atom in a pre-formed sulfonamide is a challenging transformation due to the already high oxidation state of sulfur (VI). However, synthetic routes to sulfonamides often involve the oxidation of more reduced sulfur species. For example, thiols can be directly converted to their corresponding sulfonyl chlorides through an oxidative chlorination process using a combination of H2O2 and SOCl2. These sulfonyl chlorides are immediate precursors to sulfonamides. organic-chemistry.org Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water to generate sulfonyl chlorides in situ, which can then be reacted with amines. organic-chemistry.org

Reduction of the sulfonamide group is also a known transformation. While direct reduction to the corresponding amine and thiol is possible under harsh conditions, more synthetically useful reductions often involve the cleavage of the N-S bond.

N-Substitution Reactions to Yield Substituted Sulfonamides

The nitrogen atom of the sulfonamide can be readily substituted to yield a variety of N-alkylated and N-arylated derivatives. A manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed, which proceeds via a borrowing hydrogen methodology. acs.org This method is efficient for the mono-N-alkylation of a diverse array of aryl and alkyl sulfonamides with both benzylic and primary aliphatic alcohols, achieving excellent isolated yields. acs.org For instance, the N-benzylation of p-toluenesulfonamide can be achieved in high yield using a Mn(I) PNP pincer precatalyst and a catalytic amount of base. acs.org

Ruthenium-based catalysts have also been employed for the N-alkylation of primary sulfonamides. organic-chemistry.org Additionally, C-N cross-coupling reactions, such as those using nickel catalysts, can be used to form N,N-diarylsulfonamides from N-arylsulfonamides and aryl bromides. organic-chemistry.org

Table 2: Selected N-Substitution Reactions for Sulfonamides

| Reaction Type | Catalyst/Reagents | Substrates | Product Type |

|---|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | Mn(I) PNP pincer precatalyst, K2CO3 | Sulfonamides, Alcohols | Mono-N-alkylated sulfonamides |

| N-Alkylation | [Ru(p-cymene)Cl2]2, bidentate phosphines | Primary sulfonamides | Secondary amines |

| C-N Cross-Coupling | Ni(cod)(DQ) | N-arylsulfonamides, Aryl bromides | N,N-diarylsulfonamides |

Reaction Mechanism Elucidation in Synthetic Processes

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.

The manganese-catalyzed N-alkylation of sulfonamides is proposed to proceed through a specific mechanistic pathway. The reaction initiates with the activation of the precatalyst by a base, followed by coordination of the alcohol to the manganese center. Dehydrogenation then forms an aldehyde and a manganese hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride to yield the N-alkylated product and regenerate the active catalyst. acs.org

In radical cyclization reactions of ene-sulfonamides, the formation of an imine intermediate via the elimination of a sulfonyl radical is a key mechanistic step. The subsequent fate of this imine, whether it undergoes reduction or hydration and fragmentation, dictates the final product structure. researchgate.net

The synthesis of sulfonamides from methanesulfonyl chloride and an amine in a nitroalkane diluent involves a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide and an amine hydrochloride salt by-product. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds to minimize environmental impact. jddhs.com These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.commdpi.com

In the context of this compound synthesis, several green chemistry strategies can be employed. The use of greener solvents is a key consideration, as solvents constitute a significant portion of the waste generated in chemical processes. jddhs.com Traditional polar organic solvents like DMF and DMSO, while effective, pose environmental and health concerns. mdpi.com Alternative, more benign solvents or even solvent-free reaction conditions are being explored. jddhs.comrsc.org

Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers a solvent-free alternative for sulfonamide synthesis. rsc.org For example, a one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides and amines using solid sodium hypochlorite. rsc.org

Catalysis plays a vital role in green chemistry by enabling more efficient and selective reactions. The use of recyclable catalysts can reduce waste and improve the atom economy of a process. mdpi.com The development of catalytic methods, such as the manganese-catalyzed N-alkylation mentioned previously, which uses only catalytic amounts of base, represents a step towards greener synthetic routes. acs.org

Furthermore, minimizing the generation of byproducts is a core principle of green chemistry. jddhs.com This can be achieved through the development of highly selective reactions that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. jddhs.com

Table 3: Green Chemistry Strategies in Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Example |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives. | Utilizing water or ionic liquids in place of traditional organic solvents. |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste. | Mechanochemical synthesis of sulfonamides by grinding solid reactants. rsc.org |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Manganese-catalyzed N-alkylation of sulfonamides. acs.org |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Developing highly selective reactions with minimal byproduct formation. |

Computational and Theoretical Investigations of N 2 Methylphenyl Methanesulfonamide

Density Functional Theory (DFT) Based Studies of Molecular Structure and Conformation

DFT calculations have been employed to model the properties of N-(2-methylphenyl)methanesulfonamide in the gas phase, providing insights that complement experimental data. A common approach involves using hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy. core.ac.uk

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations are used to predict bond lengths, bond angles, and torsion angles. These theoretical values can then be compared with experimental data obtained from X-ray crystallography to validate the computational model. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-O (asymmetric) | 1.43 |

| S-O (symmetric) | 1.44 | |

| S-N | 1.63 | |

| N-C (phenyl) | 1.42 | |

| Bond Angle (°) | O-S-O | 119.5 |

| O-S-N | 107.0 | |

| S-N-C | 125.0 | |

| N-C-C | 120.0 |

Note: The values in the table are representative values from typical DFT/B3LYP calculations and may vary slightly depending on the specific basis set used.

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental FT-IR and FT-Raman spectra. biointerfaceresearch.comresearchgate.net A complete assignment of the observed vibrational bands is made possible through the analysis of the Potential Energy Distribution (PED) of the vibrational modes. core.ac.uk

For this compound, key vibrational modes include:

N-H Stretching: Typically observed in the region of 3200-3300 cm⁻¹.

C-H Stretching: Aromatic and methyl C-H stretches appear around 2900-3100 cm⁻¹.

S=O Stretching: The asymmetric and symmetric stretching vibrations of the sulfonyl group are strong and appear in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net

S-N Stretching: These vibrations are found in the 833–926 cm⁻¹ range. researchgate.net

The close agreement between the calculated and observed frequencies, often improved by using scaling factors, confirms the accuracy of both the optimized molecular structure and the force field calculations. core.ac.uk

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | ~3250 | ~3250 | ~3245 | N-H stretching |

| ν(C-H)arom | ~3060 | ~3060 | ~3055 | Aromatic C-H stretching |

| ν(C-H)methyl | ~2925 | ~2925 | ~2920 | Methyl C-H stretching |

| νas(S=O) | ~1325 | ~1325 | ~1330 | Asymmetric SO₂ stretching |

| νs(S=O) | ~1150 | ~1150 | ~1145 | Symmetric SO₂ stretching |

| ν(S-N) | ~890 | ~890 | ~885 | S-N stretching |

Theoretical calculations of NMR spectra serve as a powerful tool for validating molecular structures and assigning experimental signals. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the most common and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. core.ac.ukconicet.gov.arimist.ma

Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic magnetic shielding values are converted to chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. youtube.com These theoretical chemical shifts for this compound have been calculated in different solvents, such as CDCl₃ and DMSO, by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). core.ac.uk The results generally show a strong linear correlation between the calculated and experimental chemical shifts, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. researchgate.net

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C (methyl-SO₂) | ~40.5 | ~40.2 |

| C (methyl-phenyl) | ~17.8 | ~17.5 |

| C (phenyl, C-N) | ~135.0 | ~134.8 |

| C (phenyl, C-CH₃) | ~128.0 | ~127.7 |

| ¹H NMR | ||

| H (N-H) | ~7.0 | ~6.9 |

| H (methyl-SO₂) | ~2.9 | ~2.85 |

| H (methyl-phenyl) | ~2.2 | ~2.15 |

| H (phenyl) | ~7.2-7.5 | ~7.1-7.4 |

Electronic Structure Analysis

Beyond geometry and spectra, DFT is used to analyze the electronic properties of molecules, which govern their reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For sulfonamides, the HOMO is often localized on the aniline (B41778) ring, while the LUMO may be distributed across the sulfonyl group and the phenyl ring. researchgate.net This distribution indicates that charge transfer can occur within the molecule, which is a key feature of its electronic behavior. kau.edu.sa Calculations for related sulfonamide compounds show that the HOMO-LUMO gap is a crucial indicator of the molecule's electronic properties and potential for charge transfer. nih.govresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.30 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.35 |

Note: These values are representative and can vary based on the level of theory and basis set employed in the DFT calculation.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. researchgate.net This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net Larger E(2) values indicate stronger interactions. In molecules like this compound, significant interactions can occur, such as the delocalization of lone pair electrons from oxygen atoms into the antibonding orbitals of adjacent S-N or S-C bonds. These hyperconjugative interactions lead to charge delocalization, stabilize the molecule, and can influence its geometry and reactivity. nih.gov

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP map is expected to show distinct regions of varying potential. The most negative potential (typically colored in shades of red and yellow) would be concentrated around the oxygen atoms of the sulfonyl group (-SO₂), owing to their high electronegativity. These regions represent the primary sites for electrophilic attack and are strong hydrogen bond acceptors. The nitrogen atom of the sulfonamide linkage (-NH-) would also exhibit a degree of negative potential, though less intense than the oxygens.

Conversely, the hydrogen atom attached to the sulfonamide nitrogen is anticipated to be the most electron-deficient region, displaying a strong positive potential (colored in blue). This positive region indicates its high propensity to act as a hydrogen bond donor. The aromatic ring of the 2-methylphenyl group will exhibit a more complex potential distribution. The π-system of the benzene (B151609) ring generally shows negative potential above and below the plane, while the ring's periphery is influenced by the substituents. The ortho-methyl group, being weakly electron-donating, would slightly increase the negative potential of the aromatic ring compared to an unsubstituted phenyl ring.

This detailed charge distribution map is instrumental in understanding the molecule's non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to its crystal packing and interactions with biological targets. The MESP serves as a reliable predictor for how the molecule will orient itself when approaching other molecules, solvents, or receptor sites. mdpi.comchemrxiv.orgrsc.org

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the chemical reactivity of this compound. researchgate.netnih.gov By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the electronic properties and reactivity of the molecule can be quantified.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. For this compound, DFT studies on analogous compounds, such as ortho-(4-tolylsulfonamido)benzamides, suggest that the HOMO would likely be localized on the electron-rich 2-methylphenyl (o-tolyl) ring. mdpi.com This indicates that the aromatic ring is the primary site for reactions with electrophiles.

The LUMO, on the other hand, is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. It is expected that the LUMO for this molecule would be distributed across the sulfonamide group, particularly centered on the sulfur atom and its adjacent oxygen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap implies lower stability and higher reactivity.

These quantum chemical models are essential for predicting the outcomes of chemical reactions and understanding their underlying mechanisms. For instance, in a potential N-arylation reaction, the localization of the HOMO on the phenyl ring helps to rationalize the reaction pathway. nih.govacs.org By calculating the energies of transition states and intermediates, computational models can map out the entire reaction coordinate, providing a detailed, step-by-step view of the chemical transformation.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Primarily on the 2-methylphenyl ring | Site for electrophilic attack |

| LUMO | Primarily on the methanesulfonyl group (-SO₂NH-) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates relative chemical stability |

Note: This table is predictive and based on computational studies of analogous sulfonamide structures. mdpi.com

Computational Prediction of Interactions with Solvents and Other Molecules

Understanding how this compound interacts with its environment is key to predicting its solubility, crystal structure, and biological activity. Computational methods, especially Hirshfeld surface analysis, are invaluable for dissecting and quantifying the various intermolecular interactions at play. iucr.orgnih.govnih.gov This analysis maps the close contacts between neighboring molecules in a crystal lattice, providing a detailed picture of the forces governing the supramolecular assembly.

Based on Hirshfeld analyses of structurally similar sulfonamides, the intermolecular interactions for this compound can be predicted. iucr.orgiucr.org The most significant contributions to the crystal packing are expected to arise from hydrogen bonding and van der Waals forces.

The primary intermolecular interaction is the hydrogen bond formed between the acidic sulfonamide proton (N-H) of one molecule and the highly electronegative sulfonyl oxygen atom (S=O) of a neighboring molecule. This N-H···O=S interaction is a hallmark of sulfonamide crystal structures and typically leads to the formation of chains or dimers. nih.govresearchgate.net

H···H Contacts: These are typically the most abundant interactions, arising from contacts between hydrogen atoms on different molecules. They represent a significant portion of the van der Waals forces. For a related sulfonamide, these contacts accounted for 53.6% of the surface area. nih.gov

C···H/H···C Contacts: These interactions involve the aromatic and methyl hydrogens with carbon atoms of adjacent molecules and are crucial for the packing of the phenyl rings. These can contribute around 20-22% of the total intermolecular contacts. nih.goviucr.org

O···H/H···O Contacts: This category includes the dominant N-H···O hydrogen bond but also weaker C-H···O interactions. These contacts are highly directional and play a major role in the specific arrangement of molecules, contributing approximately 17-21% to the Hirshfeld surface. nih.goviucr.org

The 2D fingerprint plots derived from the Hirshfeld analysis provide a visual summary of these interactions, with characteristic "wings" and "spikes" corresponding to specific contact types. This detailed analysis allows for a quantitative comparison of the packing motifs in different sulfonamide derivatives, revealing how subtle changes in substitution, such as the ortho-methyl group, can influence the entire supramolecular architecture. iucr.orgnih.goviucr.org

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Nature of Interaction |

| H···H | ~54% | Van der Waals forces |

| C···H/H···C | ~21% | Van der Waals / Weak Hydrogen Bonds |

| O···H/H···O | ~18-21% | Strong N-H···O and weak C-H···O Hydrogen Bonds |

| Other (N···H, C···C, etc.) | < 5% | Minor van der Waals and other weak interactions |

Note: The data in this table is based on published Hirshfeld analyses of structurally similar sulfonamide compounds and serves as a predictive model for this compound. nih.goviucr.org

Role in Advanced Organic Synthesis and Materials Science Research

Application as a Strategic Synthetic Intermediate

As a member of the sulfonamide class of compounds, N-(2-methylphenyl)methanesulfonamide serves as a valuable strategic intermediate in the synthesis of more complex molecular architectures. The sulfonamide functional group is a key structural motif in a wide array of biologically active compounds and functional materials.

Precursor for Complex Heterocyclic Systems

The synthesis of new sulfonamides, including those containing heterocycles, is a reasonable approach to designing novel compounds, potentially to overcome challenges like bacterial resistance to existing drugs. nih.gov Allyl derivatives that are structurally similar to sulfonamides are frequently employed as starting materials for building polyheterocyclic systems. nih.gov The inherent reactivity of the this compound backbone, including the aromatic ring and the sulfonamide linkage, allows it to serve as a foundational element for constructing intricate heterocyclic frameworks. nih.govnih.govresearchgate.net The nitrogen atom of the sulfonamide can be incorporated into a new ring, or the aryl ring can be functionalized and cyclized to generate diverse heterocyclic structures.

Building Block for Functionalized Aryl Sulfonamide Scaffolds

The aryl sulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology. This compound is an exemplary building block for creating diverse libraries of functionalized aryl sulfonamides. nih.gov The core structure can be systematically modified to fine-tune its chemical and physical properties. For instance, the aromatic ring can undergo electrophilic substitution reactions, or the N-H bond can be subjected to alkylation or arylation, leading to a wide range of derivatives. Understanding the compound's solid-state structure is crucial, as the conformation of the N-H bond can be influenced by substituents on the phenyl ring, which in turn affects its potential biological activity. researchgate.net The amide hydrogen atom's availability to a receptor molecule is a key consideration in the design of bioactive compounds. nih.govresearchgate.net

Exploration in the Development of New Chemical Processes

Detailed structural studies of this compound contribute to the broader understanding of substituent effects on the crystal structures of sulfonanilides, which is fundamental to developing new chemical processes. researchgate.net For example, the ortho-methyl substituent in this compound dictates a specific conformation and crystal packing, which differs from its meta-substituted counterpart. researchgate.net This knowledge is invaluable for designing and controlling crystallization processes, purification methods, and predicting reactivity. Furthermore, the development of novel synthetic methods, such as efficient catalysts for forming N-sulfonyl formamidines from sulfonamides, highlights the ongoing innovation in processes involving this class of compounds. google.com

Potential in Material Science Applications

The potential of this compound in materials science is rooted in its capacity for self-assembly into ordered supramolecular structures. researchgate.netnih.govmdpi.com X-ray crystallographic studies have revealed that molecules of this compound form centrosymmetric dimers through N—H⋯O(sulfonyl) hydrogen bonds. researchgate.net This predictable, hydrogen-bonded network is a cornerstone of crystal engineering, where molecules are designed to assemble into crystalline solids with specific architectures and, consequently, desired physical properties.

This self-assembly into well-defined patterns makes this compound and its derivatives interesting candidates for the design of new molecular materials, where properties like thermal stability, solubility, and even optical or electronic characteristics are governed by the supramolecular arrangement of the constituent molecules. researchgate.netnih.gov The detailed structural parameters obtained from crystallographic analysis are essential for rationally designing such materials.

Table 1: Selected Crystallographic Data for this compound researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4201 (4) |

| b (Å) | 7.9155 (5) |

| c (Å) | 8.4231 (5) |

| α (°) | 112.162 (3) |

| β (°) | 94.137 (3) |

| γ (°) | 101.405 (3) |

| Volume (ų) | 439.19 (5) |

Molecular Interactions and Mechanistic Exploration of Biological Relevance Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms (In Vitro and In Silico)

The methanesulfonamide (B31651) moiety is a key structural feature in numerous enzyme inhibitors. Investigations into compounds structurally related to N-(2-methylphenyl)methanesulfonamide reveal potent inhibitory activities against key enzymes involved in physiological and pathophysiological processes.

Ligand-Enzyme Binding Site Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

The efficacy of enzyme inhibitors is fundamentally governed by the precise interactions between the ligand and the amino acid residues within the enzyme's active site. For N-aryl sulfonamides, a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts are critical for stable binding and subsequent inhibition.

In the case of cyclooxygenase (COX) enzymes, a common target for sulfonamide-based inhibitors, the methanesulfonamide group plays a crucial role. nih.gov X-ray crystallography of the related inhibitor N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide (NS-398) bound to COX-2 shows that the methanesulfonamide moiety positions itself at the entrance of the enzyme's channel. nih.gov It forms an ionic and hydrogen bond with the side chain of Arginine-120 (Arg-120), a key residue at the channel's opening. nih.govresearchgate.net This interaction is a well-established molecular determinant for the inhibition of COX enzymes by many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Key Molecular Interactions in Sulfonamide-Enzyme Binding

| Interaction Type | Description | Key Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | The sulfonamide oxygens and NH group act as hydrogen bond acceptors and donors, respectively. | Arg-120, Tyr-355, His-323 nih.govresearchgate.netnih.gov |

| Ionic Interactions | The acidic sulfonamide group can form salt bridges with positively charged residues. | Arg-120 nih.govresearchgate.net |

| Hydrophobic Interactions | The aromatic phenyl ring and methyl group interact with nonpolar pockets in the enzyme. | Val-349, Ala-527, Leu-531 acs.org |

| Arene Interactions | Pi-stacking or pi-alkyl interactions between the phenyl ring and aromatic residues. | Phenylalanine (PHE) A:99 researchgate.net |

Specific Target Enzyme Identification (e.g., Cyclooxygenase enzymes, Myeloperoxidase)

Based on the extensive research into structurally similar N-aryl sulfonamides, two primary enzyme families emerge as potential targets for this compound.

Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are the targets of NSAIDs and catalyze the conversion of arachidonic acid into prostaglandins. acs.org The sulfonamide group is a characteristic feature of selective COX-2 inhibitors (coxibs). nih.gov Compounds like NS-398 were among the first selective COX-2 inhibitors identified, demonstrating that the methanesulfonamide scaffold is highly effective for targeting this enzyme. nih.govacs.org The structural similarities suggest that this compound could also exhibit inhibitory activity against COX enzymes, particularly COX-2.

Myeloperoxidase (MPO): MPO is an enzyme found in neutrophils that plays a role in oxidative stress and inflammatory responses. nih.gov Inhibition of MPO is a therapeutic strategy for various inflammatory diseases. researchgate.net Computational and in vitro studies have shown that various small molecules, including amide derivatives, can act as potent MPO inhibitors by binding to its active site and blocking its catalytic activity. nih.govnih.gov Molecular docking analyses have revealed that ligands can form hydrogen bonds and other interactions within the MPO active site, making it a plausible target for sulfonamide-containing compounds. researchgate.netnih.gov

Receptor Binding Profiling Through Molecular Docking and Computational Studies

Molecular docking and other computational methods are invaluable tools for predicting and analyzing how a ligand like this compound might bind to a biological target. nih.gov These in silico techniques simulate the interaction between a ligand and a receptor, providing insights into binding affinity (docking score), preferred binding orientation (pose), and the specific interactions that stabilize the complex. upc.eduuab.cat

For sulfonamide derivatives, docking studies have successfully predicted binding modes in various enzymes, including urease and carbonic anhydrase. nih.govmdpi.com These studies typically involve preparing a 3D model of the target protein and computationally placing the ligand into the active site. The results can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts, helping to rationalize observed biological activities or guide the design of more potent molecules. nih.gov

For instance, a docking simulation of this compound with the COX-2 active site would likely show the methanesulfonamide group interacting with Arg-120 and Tyr-355, similar to other known inhibitors. researchgate.net The simulation would also predict the orientation of the 2-methylphenyl ring within the hydrophobic channel, providing a calculated binding energy that serves as an estimate of the compound's inhibitory potential. researchgate.net Such computational analyses are a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Molecular Design Contexts

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the N-aryl sulfonamide class, SAR studies have provided critical insights into the features required for potent and selective enzyme inhibition.

Influence of Substituent Position and Nature on Molecular Interactions

The nature and position of substituents on the aryl ring of N-aryl sulfonamides profoundly influence their biological activity. nih.govmdpi.com The "magic methyl" effect, where the addition of a single methyl group can dramatically increase potency, is a well-documented phenomenon in medicinal chemistry. nih.gov This effect often arises from the methyl group filling a small hydrophobic pocket in the target's binding site, enhancing binding affinity through favorable van der Waals interactions. nih.gov

In this compound, the methyl group is in the ortho position. The position of substituents is critical; for example, moving a methyl group from one position to another on a bipyridine ligand can significantly alter the electronic properties and emission characteristics of its metal complexes. mdpi.com Similarly, in N-arylcinnamamides, the position of chloro and trifluoromethyl substituents on the N-aryl ring dictates the spectrum of antibacterial activity. mdpi.com The ortho-methyl group in this compound would be expected to influence the molecule's preferred conformation and its fit within a binding site compared to its meta- or para-substituted isomers or the unsubstituted parent compound. This steric influence can be beneficial, forcing the molecule into a bioactive conformation, or detrimental, causing a clash with the receptor wall.

Table 2: Impact of Aromatic Substituents on Activity of Bioactive Molecules

| Substituent Type | General Effect on Molecular Interaction | Reference Example |

|---|---|---|

| Methyl Group | Can fill hydrophobic pockets, increase potency, and influence conformation. | Addition of a methyl group to a cannabinoid receptor ligand increased affinity 50-fold. nih.gov |

| Nitro Group | Electron-withdrawing group that can alter electronic properties and participate in interactions. | A nitro-containing sulfonamide hybrid was the most promising antiproliferative compound in its series. nih.gov |

| Halogens (F, Cl) | Can form halogen bonds and alter lipophilicity, affecting binding and cell permeability. | Chlorinated N-arylcinnamamides showed potent activity against MRSA. mdpi.com |

| Heterocycles | Can introduce additional points for hydrogen bonding and increase molecular diversity. | Incorporation of a carbazole (B46965) moiety led to the highest cytotoxic activity in a series of arylsulfonamides. mdpi.com |

Conformational Flexibility and its Impact on Biological Activity

Conformational flexibility, or the ability of a molecule to adopt different shapes through the rotation of single bonds, is a critical factor in its biological activity. A ligand must often adopt a specific conformation—the "bioactive conformation"—to fit optimally into its target's binding site. nih.gov

The structure of this compound contains several rotatable bonds (e.g., the C-N bond and the S-C bond), affording it considerable conformational flexibility. acs.org Crystal structure analysis of the compound reveals that the N-H hydrogen atom and the methanesulfonyl group lie on opposite sides of the phenyl ring plane, making the amide hydrogen available for interactions with a receptor. researchgate.net

However, too much flexibility can be detrimental, leading to a significant entropic penalty upon binding. Therefore, a balance is required. Some studies suggest that while a degree of flexibility is necessary for a molecule to adapt to its binding site, molecules that exist predominantly in a single, bioactive conformation are often more potent. nih.gov The ortho-methyl group on the phenyl ring of this compound likely restricts the rotation around the C-N bond to some extent, which could pre-organize the molecule into a more favorable conformation for binding, potentially enhancing its activity. nih.gov Computational conformational analysis can be used to explore the accessible energy minima and predict the likely solution-phase and bioactive conformations of such molecules. acs.org

Modulation of Cellular Signaling Pathways (In Vitro Mechanistic Aspects)

There is currently no available scientific literature detailing the in vitro effects of this compound on specific cellular signaling pathways. Studies investigating its potential to modulate pathways such as those involved in cell proliferation, apoptosis, or inflammatory responses have not been published. Consequently, its mechanism of action at the cellular level remains uncharacterized.

Analytical and Spectroscopic Methodologies for Research Oriented Characterization

Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for detailed structural analysis in research settings. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of N-(2-methylphenyl)methanesulfonamide. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for unambiguous structure assignment and differentiation from its isomers, such as N-(3-methylphenyl)methanesulfonamide and N-(4-methylphenyl)methanesulfonamide.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of the signals are key parameters. The aromatic protons of the 2-methylphenyl group exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. This pattern is a unique fingerprint that distinguishes it from the more symmetrical patterns of the 3-methyl and 4-methyl isomers. The presence of the methyl group at the ortho-position influences the electronic environment and spatial arrangement of the adjacent protons, leading to characteristic shifts. The protons of the methanesulfonyl group appear as a distinct singlet, typically in the 2.9-3.0 ppm range.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The position of the methyl substituent on the aromatic ring significantly affects the chemical shifts of the ring carbons, providing a clear method for isomer differentiation.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | ~7.1-7.3 | Aromatic Protons (m, 4H) |

| ¹H | ~6.5-7.0 | Amide Proton (s, br, 1H) |

| ¹H | ~2.9-3.0 | Sulfonyl Methyl Protons (s, 3H) |

| ¹H | ~2.1-2.3 | Aromatic Methyl Protons (s, 3H) |

| ¹³C | ~135-137 | Aromatic C-N |

| ¹³C | ~130-132 | Aromatic C-CH₃ |

| ¹³C | ~125-131 | Aromatic C-H |

| ¹³C | ~40 | Sulfonyl Methyl Carbon |

| ¹³C | ~17-18 | Aromatic Methyl Carbon |

Note: Chemical shifts are dependent on the solvent and instrument frequency. The values presented are typical ranges.

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to investigate the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of laser light corresponds to specific bond vibrations (stretching, bending, twisting), providing a molecular fingerprint. For this compound, these techniques are used to confirm the presence of key functional groups. researchgate.net

Key vibrational modes for this compound include:

N-H Stretching: A characteristic absorption band for the secondary amide N-H group is typically observed in the region of 3200-3300 cm⁻¹.

S=O Stretching: The sulfonyl group gives rise to two strong, distinct absorption bands: an asymmetric stretch (νas) around 1320-1350 cm⁻¹ and a symmetric stretch (νs) around 1150-1170 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically found in the 890-930 cm⁻¹ range.

FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, often providing a clearer spectrum in the lower wavenumber region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1320 - 1350 | Strong |

| S=O Symmetric Stretch | 1150 - 1170 | Strong |

| S-N Stretch | 890 - 930 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns. chemguide.co.uk

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (185.25 for C₈H₁₁NO₂S). This energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a roadmap of the molecule's structure.

Plausible fragmentation pathways for this compound include:

Cleavage of the S-N bond, leading to the formation of a methanesulfonyl cation ([CH₃SO₂]⁺, m/z 79) or a 2-methylaniline radical cation.

Loss of the entire methanesulfonyl group to give the [C₇H₈N]⁺ fragment (m/z 106).

Loss of a methyl radical from the molecular ion to give an [M-15]⁺ fragment.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 185 | Molecular Ion [M]⁺ | [C₈H₁₁NO₂S]⁺ |

| 106 | [M - SO₂CH₃]⁺ | [C₇H₈N]⁺ |

| 91 | Tropylium Ion [C₇H₇]⁺ | [C₇H₇]⁺ |

| 79 | Methanesulfonyl Cation [CH₃SO₂]⁺ | [CH₃SO₂]⁺ |

Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring of the molecule absorbs UV light. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, suitable for compounds that are volatile and thermally stable. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification based on the mass spectrum and quantification. This technique is highly effective for reaction monitoring and identifying trace impurities.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique has been used to determine the precise molecular conformation and intermolecular interactions of this compound. researchgate.net

The study reveals that in the solid state, the conformation of the N-H bond is syn to the ortho-methyl substituent on the phenyl ring. This contrasts with the anti conformation observed in the meta-substituted isomer, highlighting the influence of substituent position on molecular geometry. researchgate.net

The crystal packing is dominated by intermolecular hydrogen bonds. The molecules form centrosymmetric dimers through N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with one of the sulfonyl oxygen atoms of a neighboring molecule. researchgate.net This specific interaction is crucial in defining the supramolecular architecture of the compound in its crystalline form.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.0019 (12) |

| b (Å) | 8.6496 (12) |

| c (Å) | 14.072 (2) |

| α (°) | 85.084 (11) |

| β (°) | 76.012 (12) |

| γ (°) | 72.583 (12) |

| Volume (ų) | 899.1 (2) |

| Z | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond |

Future Research Directions and Emerging Avenues

The exploration of N-(2-methylphenyl)methanesulfonamide and its related chemical space is poised for significant advancement. Emerging research trends focus on enhancing the sustainability of its synthesis, deepening the molecular-level understanding through computational chemistry, and expanding its functional applications into novel areas of materials science and chemical biology. These future avenues promise to unlock the full potential of this sulfonamide scaffold.

Q & A

Q. Yield Optimization :

- Slow addition of methanesulfonyl chloride to prevent exothermic side reactions.

- Post-reaction stirring at room temperature for 2–4 hours to ensure completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

- FT-IR :

- NMR :

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 199.6 (C₈H₁₁NO₂S) with fragmentation patterns confirming the sulfonamide backbone .

Advanced: How can density functional theory (DFT) predict the vibrational and electronic properties of this compound, and what functional/basis set combinations are validated for this compound?

Methodological Answer:

- Functionals : The B3LYP hybrid functional (combining Becke’s 1988 exchange and Lee-Yang-Parr correlation) is validated for sulfonamides, balancing accuracy and computational cost .

- Basis Sets : The 6-311++G(d,p) basis set captures polarization and diffuse effects for S=O and N–H groups .

- Vibrational Analysis : DFT-calculated IR frequencies require scaling factors (0.96–0.98) to match experimental data. Discrepancies >20 cm⁻¹ may indicate anharmonicity or solvent effects .

- Electronic Properties : HOMO-LUMO gaps (~5.0 eV) correlate with stability and reactivity trends .

Advanced: What factors contribute to discrepancies between experimental and DFT-calculated NMR chemical shifts for this compound, and how can these be mitigated?

Methodological Answer:

- Solvent Effects : Gas-phase DFT calculations ignore solvent-induced shifts. Include implicit solvent models (e.g., PCM for DMSO or CDCl₃) to improve accuracy .

- Relativistic Effects : Neglect of spin-orbit coupling for sulfur atoms can lead to deviations in ¹H/¹³C shifts. Use ZORA relativistic corrections in heavy-atom systems .

- Conformational Sampling : Static DFT models may miss dynamic averaging. Apply MD simulations or Boltzmann weighting for multiple conformers .

Advanced: What are the challenges in determining the crystal structure of this compound, and how do intermolecular interactions influence its supramolecular assembly?

Methodological Answer:

- Crystallization Challenges : Low solubility in polar solvents and polymorphism require slow evaporation from ethanol/water mixtures .

- Intermolecular Interactions :

- X-ray Refinement : Use SHELX software for sulfonamide torsional angles and anisotropic displacement parameters. High-resolution data (>0.8 Å) resolves disorder in methyl groups .

Advanced: What catalytic systems enable efficient N-arylation of this compound, and what mechanistic insights guide optimization?

Methodological Answer:

- Copper Catalysis : CuI (10 mol%) with 1,10-phenanthroline ligands enables Ullmann-type coupling with aryl bromides.

- Ligand-Free Conditions : K₂CO₃ in DMSO at 110°C achieves moderate yields (50–70%) via a single-electron transfer (SET) mechanism .

- Mechanistic Steps :

- Side Reactions : Competing C–S bond cleavage minimized by avoiding excess base or high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.